molecular formula C16H25BN2O4 B571856 N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline CAS No. 1218791-22-0

N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

Cat. No. B571856
M. Wt: 320.196
InChI Key: UVKYLDTXFMBULW-UHFFFAOYSA-N
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Description

N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline (NB2N4TM-DioxaBor) is a synthetic organic compound that has been studied for its potential applications in various fields. It is a nitro-substituted aniline derivative, which is a type of aromatic compound with a benzene ring and a nitro group attached to the carbon atoms. NB2N4TM-DioxaBor has been found to be a useful compound for several scientific research applications, including drug synthesis, enzymatic catalysis, and biochemistry.

Scientific Research Applications

Synthesis and Structural Characterization N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline and its derivatives are synthesized for various scientific research purposes, including the study of their crystal structures and vibrational properties. The synthesis involves specific reactions that yield these compounds, which are then characterized using techniques like FT-IR, NMR, MS, and X-ray diffraction. The conformational analysis through DFT calculations provides insights into the molecular structure, which is consistent with the crystal structures determined by X-ray diffraction. These compounds have applications in the development of new materials with potential uses in electronics and fluorescence-based detection systems (Qing-mei Wu et al., 2021).

Fluorescence Probes for Detection of Hydrogen Peroxide Vapor Research has explored the use of derivatives of N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline for the detection of hydrogen peroxide vapor, a signature compound of peroxide-based explosives. These studies focus on improving the sensitivity and speed of detection through chemical modifications, leading to the development of fluorescence probes that show fast deboronation velocity in the presence of hydrogen peroxide vapor, thus enhancing the performance of sensors for explosive and environmental monitoring (Yanyan Fu et al., 2016).

Electrochromic Materials Development The compound's derivatives are utilized in the synthesis of new electrochromic materials, incorporating them into polymers for applications in electrochromic devices. These materials offer advantages like solubility in common organic solvents and suitability for spray-coating deposition, demonstrating potential for use in smart windows, displays, and other applications where color change under an electric field is desired (S. Beaupré et al., 2006).

Anion Acceptors for Fluoride Shuttle Batteries N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline derivatives have been evaluated as electrolyte additives in fluoride shuttle batteries (FSBs). Their structural features, particularly the boron-based anion acceptor properties, contribute to improved performance of FSBs by enhancing fluoride ion conductivity and solubility of CsF in the electrolyte, showcasing their potential in advanced battery technologies (A. C. Kucuk & T. Abe, 2020).

Safety And Hazards

The safety and hazards associated with “N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline” are not detailed in the search results .

properties

IUPAC Name

N-butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H25BN2O4/c1-6-7-10-18-13-9-8-12(11-14(13)19(20)21)17-22-15(2,3)16(4,5)23-17/h8-9,11,18H,6-7,10H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVKYLDTXFMBULW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)NCCCC)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H25BN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60675056
Record name N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

320.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline

CAS RN

1218791-22-0
Record name N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1218791-22-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Butyl-2-nitro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60675056
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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